CALP3

Vue d'ensemble

Description

CALP3 est un peptide de type calcium qui agit comme un puissant bloqueur des canaux calciques. Il active les motifs EF-hand des protéines de liaison au calcium et peut imiter fonctionnellement l'augmentation des niveaux intracellulaires de calcium en modulant l'activité de la calmoduline, des canaux calciques et des pompes . Ce composé a montré un potentiel dans le contrôle de l'apoptose dans des maladies telles que le SIDA ou la perte neuronale due à l'ischémie .

Applications De Recherche Scientifique

CALP3 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

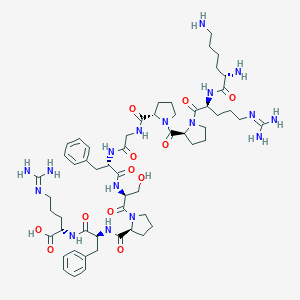

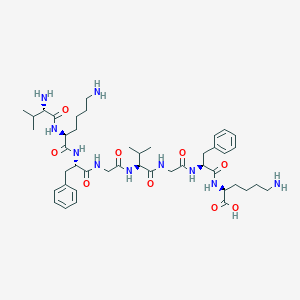

CALP3, also known as “(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid” or “VKFGVGFK”, is a potent Ca2+ channel blocker . It primarily targets EF hand motifs of Ca2+ -binding proteins . These proteins play a crucial role in the regulation of calcium signaling within cells .

Mode of Action

This compound interacts with its targets by activating the EF hand motifs of Ca2+ -binding proteins . This interaction allows this compound to functionally mimic increased intracellular calcium ([Ca2+]i) by modulating the activity of Calmodulin (CaM) , Ca2+ channels , and pumps . This modulation results in changes in calcium signaling within the cell .

Biochemical Pathways

The activation of EF hand motifs by this compound affects the calcium signaling pathway . Calcium is a common signaling mechanism, as it exerts allosteric regulatory effects on many enzymes and proteins when it enters the cytoplasm . By modulating the activity of CaM, Ca2+ channels, and pumps, this compound can influence the regulation of many processes in various cellular compartments .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the control of apoptosis . By modulating the activity of CaM, Ca2+ channels, and pumps, this compound can functionally mimic increased [Ca2+]i, which has the potential to control apoptosis in diseases such as AIDS or neuronal loss due to ischemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like this compound. In general, factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of bioactive compounds

Méthodes De Préparation

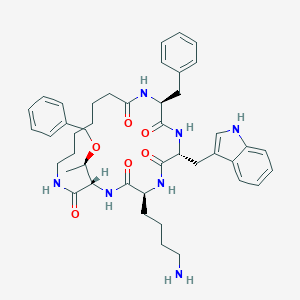

Voies de synthèse et conditions de réaction : CALP3 est synthétisé à partir de Fmoc-Asp (PEG-PS)-OAl. La synthèse implique la formation de this compound cyclique, qui est incapable d'inhiber l'influx de calcium et sert de contrôle négatif .

Méthodes de production industrielle : La production industrielle de this compound implique l'utilisation de techniques de synthèse peptidique en phase solide (SPPS). Le peptide est synthétisé sur une résine, et le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Types de réactions :

Inhibition de la cytotoxicité induite par le glutamate : this compound inhibe la cytotoxicité induite par le glutamate de manière dose-dépendante.

Inhibition de l'apoptose : this compound provoque une inhibition dose-dépendante de l'apoptose.

Réactifs et conditions courants :

Glutamate : Utilisé pour induire la cytotoxicité dans les cultures neuronales.

HIV gp120 et SAg : Utilisés pour induire l'apoptose dans les cellules T humaines.

Principaux produits formés :

Inhibition de l'influx de calcium : this compound inhibe l'influx de calcium par les canaux du récepteur du glutamate.

Réduction de la nécrose : this compound réduit la nécrose induite par le gossypol et augmente la fraction de cellules vivantes.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme bloqueur des canaux calciques pour étudier les voies de signalisation du calcium.

Industrie : Utilisé dans le développement d'agents neuroprotecteurs et de bloqueurs des canaux calciques.

5. Mécanisme d'action

This compound exerce ses effets en se liant aux motifs EF-hand des protéines de liaison au calcium, les activant ainsi. Il module l'activité de la calmoduline, des canaux calciques et des pompes, imitant l'augmentation des niveaux intracellulaires de calcium . Cette modulation conduit à l'inhibition de la cytotoxicité et de l'apoptose médiées par le calcium .

Composés similaires :

Agonistes de la calmoduline : Composés qui se lient au site de liaison EF-hand/calcium et activent la phosphodiestérase en l'absence de calcium.

Unicité de this compound : this compound est unique en sa capacité à imiter fonctionnellement l'augmentation des niveaux intracellulaires de calcium en modulant l'activité de la calmoduline, des canaux calciques et des pompes. Cela en fait un puissant bloqueur des canaux calciques avec des applications thérapeutiques potentielles dans le contrôle de l'apoptose et la neuroprotection .

Comparaison Avec Des Composés Similaires

Calmodulin Agonists: Compounds that bind to the EF-hand/calcium-binding site and activate phosphodiesterase in the absence of calcium.

Uniqueness of CALP3: this compound is unique in its ability to functionally mimic increased intracellular calcium levels by modulating the activity of calmodulin, calcium channels, and pumps. This makes it a potent calcium channel blocker with potential therapeutic applications in controlling apoptosis and neuroprotection .

Propriétés

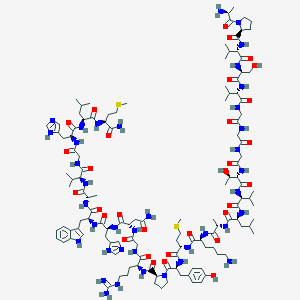

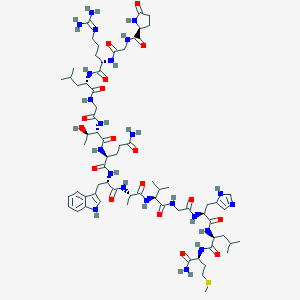

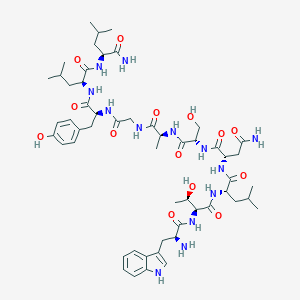

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68N10O9/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63)/t31-,32-,33-,34-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMFGXCPBIYSPH-FFIZALLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H68N10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

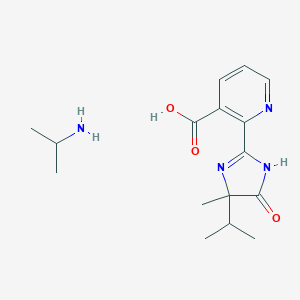

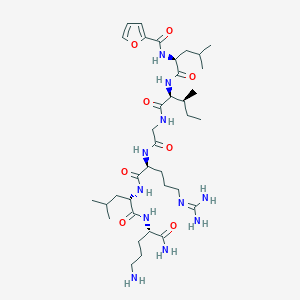

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

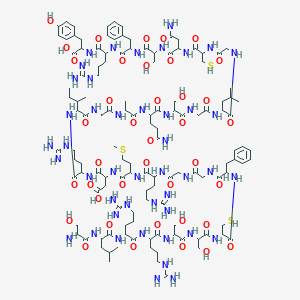

Feasible Synthetic Routes

Q1: What is the significance of identifying phosphorylated CALP3 in rat brain mitochondria?

A: The identification of phosphorylated this compound (p94) in rat brain mitochondria is significant because it suggests a potential role for this protein in regulating the opening of the mitochondrial permeability transition pore (mPTP) []. The mPTP is a large channel that forms in the mitochondrial membrane under conditions of stress, and its opening can lead to cell death. The fact that this compound is phosphorylated upon mPTP opening suggests that it may be involved in regulating this process.

Q2: How does the calpain inhibitor, calpeptin, affect mPTP opening and what does this tell us about this compound's role?

A: Research has shown that calpeptin, a known calpain inhibitor, can suppress Ca2+ efflux from mitochondria, thereby preventing mPTP opening []. This finding further supports the idea that this compound, a member of the calpain family, plays a role in regulating mPTP. The ability of calpeptin to inhibit mPTP opening suggests that this compound activity might be necessary for this process to occur. Further research is needed to fully elucidate the specific mechanisms by which this compound influences mPTP opening and its downstream consequences.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

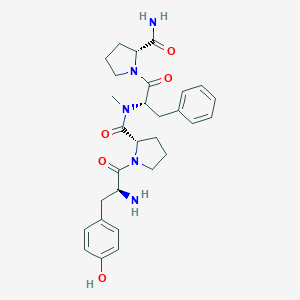

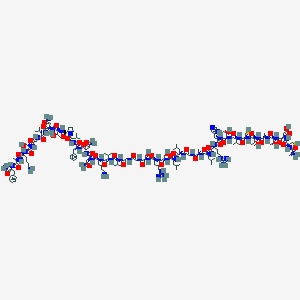

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)